molecular formula C20H25N3O6S2 B2760095 N-(4-(5-(2,3-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852141-03-8

N-(4-(5-(2,3-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2760095
CAS No.: 852141-03-8
M. Wt: 467.56
InChI Key: REDRUPZGFKGZRL-UHFFFAOYSA-N
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Description

N-(4-(5-(2,3-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H25N3O6S2 and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

A series of polymethoxylated-pyrazoline benzene sulfonamides, related to the compound of interest, were synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. These compounds showed superior carbonic anhydrase inhibitory activity than the reference compound acetazolamide, with significant potential for further investigations as lead molecules due to their selective cytotoxicity and high tumor selectivity values (Kucukoglu et al., 2016).

Chemical Synthesis Techniques

Research into the unusual base-catalyzed exchange in the synthesis of deuterated analogs of related sulfonamide compounds for bioanalytical standards in clinical trials has provided insights into the chemical stability and reactivity of these molecules. This work highlights the sensitivity and selectivity of base-promoted exchange reactions, relevant for the synthesis of labeled compounds for pharmacokinetic studies (Rozze & Fray, 2009).

Enzyme Inhibition for Therapeutic Application

Another study synthesized pyrazoline benzensulfonamides, incorporating both pyrazoline and sulfonamide pharmacophores, and evaluated their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds exhibited low cytotoxicity and high enzyme inhibition potency, making them good candidates for developing novel inhibitors with potential therapeutic applications (Ozmen Ozgun et al., 2019).

Electrocatalytic Applications

Electrochemical synthesis of polymers doped with sulfonated derivatives of pyrazolylmethane for dopamine detection highlights another application area. The synthesized polymer demonstrated increased sensitivity and reduced detection limits for dopamine, suggesting potential for biosensor development (Sandoval-Rojas et al., 2019).

Properties

IUPAC Name

N-[4-[3-(2,3-dimethoxyphenyl)-2-ethylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S2/c1-5-31(26,27)23-18(16-7-6-8-19(28-2)20(16)29-3)13-17(21-23)14-9-11-15(12-10-14)22-30(4,24)25/h6-12,18,22H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDRUPZGFKGZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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